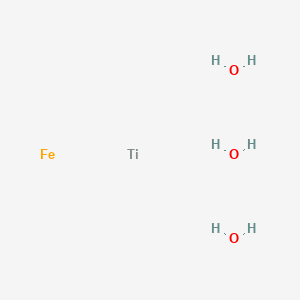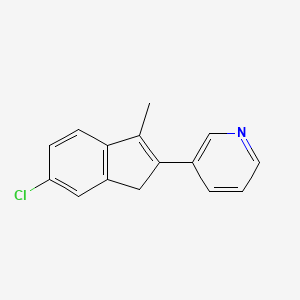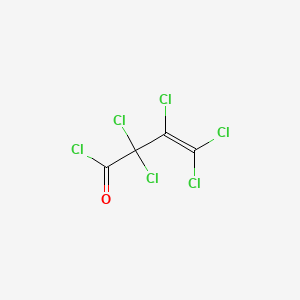
2,2,3,4,4-pentachlorobut-3-enoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,4,4-pentachlorobut-3-enoyl chloride is a chlorinated organic compound with the molecular formula C4Cl6O. It is known for its high reactivity due to the presence of multiple chlorine atoms and a reactive acyl chloride group. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 2,2,3,4,4-pentachlorobut-3-enoyl chloride can be synthesized through the chlorination of 3-butenoyl chloride. The process involves the reaction of 3-butenoyl chloride with chlorine gas under controlled conditions. The reaction is typically carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the production of pentachloro-3-butenoyl chloride involves continuous chlorination in a tubular reactor. The reactants, including 3-butenoyl chloride and chlorine gas, are fed into the reactor, where they undergo chlorination in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: 2,2,3,4,4-pentachlorobut-3-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols.
Addition Reactions: The double bond in the butenoyl group can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Addition Reactions: Electrophiles like bromine or nucleophiles like water can be used. The reactions are often conducted in an inert solvent such as dichloromethane.
Hydrolysis: Water or aqueous sodium hydroxide is used, and the reaction is usually performed at room temperature.
Major Products Formed:
Substitution Reactions: Products include pentachloro-3-butenol, pentachloro-3-butenylamine, and pentachloro-3-butenylthiol.
Addition Reactions: Products depend on the electrophile or nucleophile used, such as dibromopentachlorobutenoyl chloride.
Hydrolysis: The major product is pentachloro-3-butenoic acid.
科学的研究の応用
2,2,3,4,4-pentachlorobut-3-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chlorinated organic compounds. Its reactivity makes it valuable in creating complex molecules.
Biology: The compound is used in studies involving chlorinated organic compounds’ effects on biological systems.
Medicine: Research into its potential use in developing pharmaceuticals, particularly those requiring chlorinated intermediates.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of pentachloro-3-butenoyl chloride involves its high reactivity due to the presence of multiple chlorine atoms and the acyl chloride group. The compound can readily react with nucleophiles, leading to the formation of various substituted products. The molecular targets include nucleophilic sites in organic molecules, such as hydroxyl, amino, and thiol groups. The pathways involved in its reactions include nucleophilic substitution and addition mechanisms.
類似化合物との比較
- Trichloro-3-butenoyl chloride
- Tetrachloro-3-butenoyl chloride
- Hexachloro-3-butenoyl chloride
Comparison: 2,2,3,4,4-pentachlorobut-3-enoyl chloride is unique due to its specific chlorination pattern, which imparts distinct reactivity and properties. Compared to trichloro-3-butenoyl chloride and tetrachloro-3-butenoyl chloride, pentachloro-3-butenoyl chloride has higher reactivity due to the increased number of chlorine atoms. Hexachloro-3-butenoyl chloride, on the other hand, has even more chlorine atoms, which can lead to different reactivity and applications.
特性
CAS番号 |
680-52-4 |
|---|---|
分子式 |
C4Cl6O |
分子量 |
276.8 g/mol |
IUPAC名 |
2,2,3,4,4-pentachlorobut-3-enoyl chloride |
InChI |
InChI=1S/C4Cl6O/c5-1(2(6)7)4(9,10)3(8)11 |
InChIキー |
YWBSILUOCLPVTI-UHFFFAOYSA-N |
SMILES |
C(=C(Cl)Cl)(C(C(=O)Cl)(Cl)Cl)Cl |
正規SMILES |
C(=C(Cl)Cl)(C(C(=O)Cl)(Cl)Cl)Cl |
同義語 |
PC-3-BAC pentachloro-3-butenoic acid chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B1198539.png)
![2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one](/img/structure/B1198541.png)
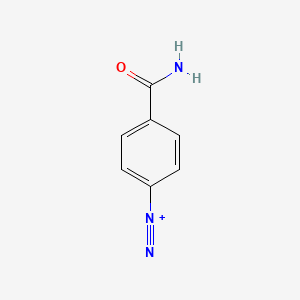
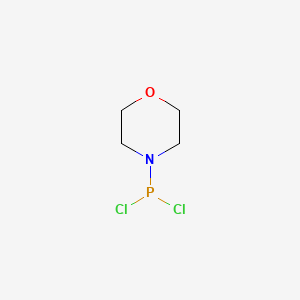
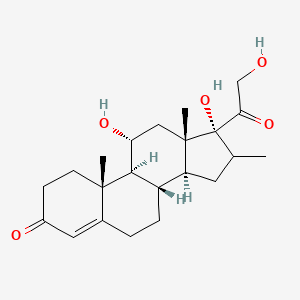
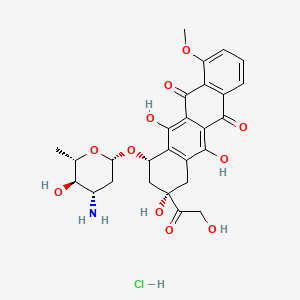
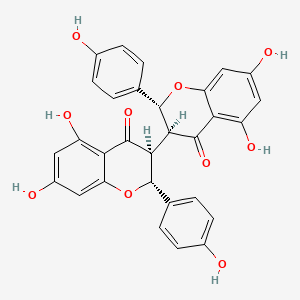
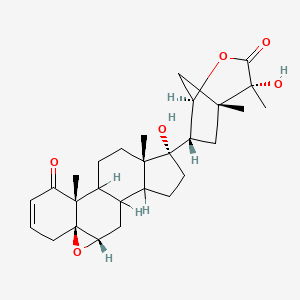


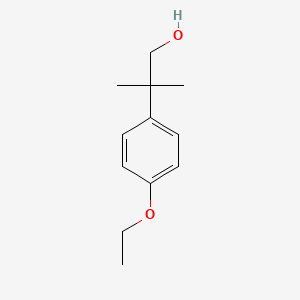
![5-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B1198557.png)
